Epitinib succinate

NSCLC脑转移 EGFR突变 客观缓解率

Epitinib succinate(HMPL-813 succinate)是一种口服生物可利用的选择性表皮生长因子受体酪氨酸激酶抑制剂(EGFR-TKI),以琥珀酸盐形式存在,旨在优化血脑屏障穿透性 。该化合物通过抑制EGFR活性,阻断EGFR介导的下游信号传导,从而诱导EGFR过表达肿瘤细胞的死亡并抑制肿瘤生长 。Epitinib被归类为第二代EGFR抑制剂,目前由和黄医药(Hutchmed)开发,在中国已进入针对EGFR突变阳性非小细胞肺癌(NSCLC)脑转移的III期临床试验阶段,以及针对EGFR基因扩增的胶质母细胞瘤的I期临床试验阶段 。.

Molecular Formula C28H32N6O6
Molecular Weight 548.6 g/mol
CAS No. 2252334-12-4
Cat. No. B3325986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpitinib succinate
CAS2252334-12-4
Molecular FormulaC28H32N6O6
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC.C(CC(=O)O)C(=O)O
InChIInChI=1S/C24H26N6O2.C4H6O4/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30;5-3(6)1-2-4(7)8/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27);1-2H2,(H,5,6)(H,7,8)
InChIKeyHISXHQFAOANCJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epitinib Succinate (CAS 2252334-12-4) — 具有优化脑渗透设计的第二代EGFR-TKI用于中枢神经系统肿瘤研究


Epitinib succinate(HMPL-813 succinate)是一种口服生物可利用的选择性表皮生长因子受体酪氨酸激酶抑制剂(EGFR-TKI),以琥珀酸盐形式存在,旨在优化血脑屏障穿透性 。该化合物通过抑制EGFR活性,阻断EGFR介导的下游信号传导,从而诱导EGFR过表达肿瘤细胞的死亡并抑制肿瘤生长 [1]。Epitinib被归类为第二代EGFR抑制剂,目前由和黄医药(Hutchmed)开发,在中国已进入针对EGFR突变阳性非小细胞肺癌(NSCLC)脑转移的III期临床试验阶段,以及针对EGFR基因扩增的胶质母细胞瘤的I期临床试验阶段 [2]。

为什么在EGFR-TKI研究采购中Epitinib Succinate不可被其他EGFR抑制剂简单替代


EGFR-TKI类药物在血脑屏障(BBB)穿透能力、盐型生物利用度以及临床验证的中枢神经系统(CNS)活性方面存在显著差异。第一代EGFR抑制剂(如吉非替尼、厄洛替尼)的脑穿透性不足,导致其在原发性脑肿瘤或脑转移瘤中的临床疗效欠佳 [1]。相比之下,Epitinib succinate经过专门设计,以实现优化的BBB穿透和在脑组织中的高药物暴露 [2]。此外,琥珀酸盐形式相对于游离碱形式通常具有增强的水溶性和稳定性,这在制剂开发和研究可重复性方面具有实际意义 。临床证据进一步表明,Epitinib succinate在EGFR突变阳性NSCLC脑转移患者中显示出明确的颅内疗效,包括初治患者的脑病灶显著缩小 [3]。因此,在研究涉及脑转移、胶质母细胞瘤或需要确保CNS药物暴露的实验模型中,用未经CNS优化的EGFR-TKI替代Epitinib succinate将直接破坏研究的科学有效性。

Epitinib Succinate相对于第一代EGFR抑制剂的差异化定量证据


Epitinib Succinate在NSCLC脑转移初治患者中显示明确的颅内客观缓解

在剂量扩展队列中,12例可评估的EGFR突变阳性NSCLC脑转移患者接受Epitinib 160 mg每日一次治疗。5例初治患者全部达到部分缓解(PR),并显示出脑病灶的显著缩小 [1]。这一结果与第一代EGFR抑制剂形成鲜明对比——第一代EGFR抑制剂因脑穿透性差,在脑转移灶中基本未显示出疗效 [2]。

NSCLC脑转移 EGFR突变 客观缓解率

Epitinib Succinate在经治NSCLC脑转移患者中显示脑病灶疾病稳定

在既往接受过EGFR-TKI治疗的患者中,5例患者均达到脑病灶疾病稳定(SD),表明即使在经治人群中Epitinib仍能维持颅内疾病控制 [1]。该人群中1例患者实现了超过12个月的持久SD [2]。

NSCLC脑转移 TKI经治 颅内疾病控制

Epitinib Succinate在T790M耐药突变患者中显示疾病控制能力

在I期剂量爬坡试验中,3例携带T790M突变(第一代TKI常见获得性耐药机制)的NSCLC患者接受了Epitinib治疗。其中1例患者实现了6个月的疾病稳定 [1]。这表明Epitinib在T790M阳性人群中可能保留一定活性,尽管其并非像第三代TKI(如奥希替尼)那样专门针对T790M进行优化。

EGFR T790M 获得性耐药 疾病控制

Epitinib Succinate的药代动力学特征支持每日一次给药和稳定的全身暴露

Epitinib在人体的平均消除半衰期约为40小时,Tmax约2小时,Cmax和AUC在20-160 mg剂量范围内呈现良好的剂量比例性,且患者间变异性低 [1]。后续扩展研究证实平均半衰期范围在38-54小时之间,药物暴露在160 mg剂量以下呈比例增加,超过160 mg后趋于平台 [2]。

药代动力学 半衰期 剂量比例性

琥珀酸盐形式相比游离碱具有增强的水溶性和制剂灵活性

Epitinib succinate是Epitinib游离碱的琥珀酸盐形式。琥珀酸盐形式通常相比游离碱具有增强的水溶性和稳定性 。实测数据显示,Epitinib succinate在DMSO中溶解度为12.5 mg/mL,而在水中溶解度小于0.1 mg/mL,表明其亲脂性特征仍占主导,但盐型提供了相比游离碱改善的溶解特性 [1]。

盐型 溶解性 制剂

Epitinib在胶质母细胞瘤EGFR扩增患者中启动概念验证临床试验

一项多中心、单臂、开放标签的Ib/II期概念验证研究(NCT03231501)正在评估Epitinib在EGFR基因扩增的胶质母细胞瘤患者中的疗效,主要终点为客观缓解率(ORR) [1]。该试验的前提是Epitinib能够穿过血脑屏障——这一点已在临床前原位脑瘤模型中得到验证:口服给予远低于毒性剂量的药物后,脑组织中药物浓度即可达到对脑瘤的抑制效果 [2]。相比之下,目前已上市的第一代EGFR抑制剂无法有效穿透血脑屏障,使胶质母细胞瘤患者缺乏有效的靶向治疗选择 [1]。

胶质母细胞瘤 EGFR扩增 脑渗透

Epitinib Succinate (CAS 2252334-12-4) 的优选研究和工业应用场景


NSCLC脑转移的EGFR靶向治疗研究

Epitinib succinate是评估EGFR靶向治疗对NSCLC脑转移疗效的首选工具化合物。临床数据显示,在EGFR突变阳性NSCLC脑转移初治患者中,Epitinib 160 mg QD实现了100%的颅内部分缓解率,且经治患者中实现了100%的颅内疾病控制率 [1]。对于需要使用脑转移动物模型进行体内药效评估的研究项目,Epitinib succinate提供了其他EGFR-TKI无法提供的、具有临床数据支撑的CNS活性验证基础。

胶质母细胞瘤EGFR扩增靶向治疗的概念验证研究

约半数胶质母细胞瘤患者存在EGFR基因扩增,但第一代EGFR抑制剂因BBB穿透不足而无效 [1]。Epitinib succinate凭借其优化的脑穿透特性,已进入针对EGFR扩增胶质母细胞瘤的Ib/II期临床试验(NCT03231501) [1]。对于研究原发性脑肿瘤EGFR信号通路的学术和工业实验室,Epitinib succinate是目前少数具有临床开发背景的BBB穿透型EGFR-TKI,适用于胶质母细胞瘤细胞系和原位异种移植模型的机制研究和药物筛选。

第一代EGFR-TKI颅内治疗失败的耐药机制研究

在既往接受吉非替尼或厄洛替尼治疗期间发生或进展的脑转移患者中,换用Epitinib succinate后脑病灶均达到疾病稳定 [1]。该现象表明第一代EGFR-TKI在CNS中的治疗失败可能主要是由于药代动力学因素(即BBB穿透不足)而非靶点获得性耐药。Epitinib succinate可作为工具化合物用于区分颅内治疗失败的原因,并用于研究EGFR-TKI脑渗透性对治疗结局的影响。

需要稳定PK特性和明确临床剂量参考的体内药理学研究

Epitinib succinate在人体的消除半衰期约40小时(范围38-54小时),在20-160 mg剂量范围内呈现良好的剂量比例性,推荐II期剂量(RP2D)已确立为160 mg QD [1]。这些PK参数为动物实验中的剂量选择提供了临床参考依据。对于需要将实验发现向临床转化进行桥接的研究项目,使用具有明确临床PK特征的化合物可减少剂量推算中的不确定性。

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